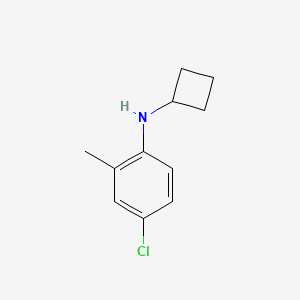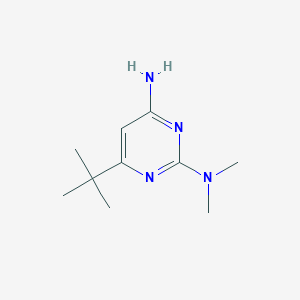
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide
説明
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, also known as BMPCC, is a cyclopropanecarboxamide derivative of an aromatic bromo-methylphenyl group. It is an organic compound with a molecular formula of C10H10BrNO2. BMPCC is an important intermediate in the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
科学的研究の応用
Pharmacological Effects
SSR180711, a compound structurally related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has been found to exhibit significant pharmacological effects. It acts as a selective α7 nicotinic receptor partial agonist. This compound has been shown to enhance episodic memory in animal models and demonstrates potential for the treatment of cognitive symptoms of schizophrenia, also displaying antidepressant-like properties. This is particularly notable given the high prevalence of depressive symptoms in schizophrenic patients (Pichat et al., 2007).
Antinociceptive Activities
Another study investigated the antinociceptive activities of enaminone compounds structurally similar to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide. One of the compounds studied, E139, exhibited significant antinociceptive activity in both the formalin and hot plate tests in mice, indicating potential applications in pain management. The action is reported to be dependent on GABA receptors, suggesting a mechanism of action for these compounds (Masocha, Kombian, & Edafiogho, 2016).
Role in Disease Modification
HWA 486, an isoxazol derivative closely related to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, has shown disease-modifying action in adjuvant arthritis of the Lewis rat. It has properties akin to immunosuppressive agents, can prevent the onset of the disease when therapy is initiated early, and reduce the degree of inflammation, highlighting its potential as an anti-inflammatory and immunomodulatory agent (Bartlett & Schleyerbach, 1985).
Potential Anti-diabetic and Antibacterial Effects
A study on N-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, another compound with structural similarities to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, revealed potential as an anti-diabetic compound. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various bacterial strains, indicating its potential in treating secondary infections common in diabetic individuals (Misra, Nag, & Sonawane, 2016).
Neuroprotective Effects
A novel compound, structurally akin to N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide, demonstrated protective effects against Alzheimer's disease. This compound, a glycogen synthase kinase-3β inhibitor, improved learning and memory dysfunction in a rat model of Alzheimer's disease and exerted antioxidant and antiapoptotic effects, indicating potential for therapeutic application in neurodegenerative disorders (Ding et al., 2021).
特性
IUPAC Name |
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCUSUOMFQRKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)cyclopropanecarboxamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

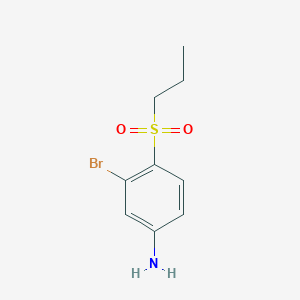

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
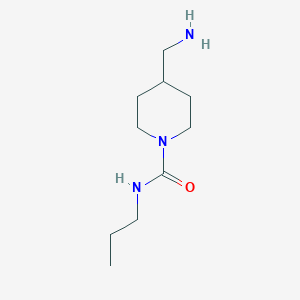

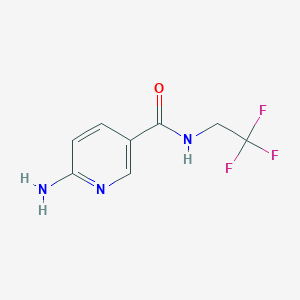
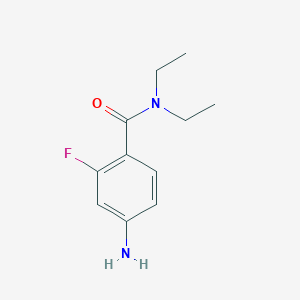
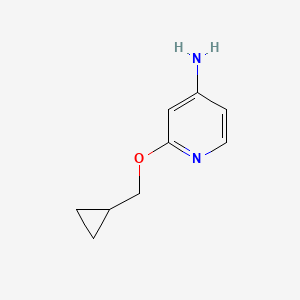
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)

![N-[(pyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1399028.png)

